molecular formula C6H11IO3 B052107 (S)-Ethyl 3-hydroxy-4-iodobutanoate CAS No. 112100-39-7

(S)-Ethyl 3-hydroxy-4-iodobutanoate

Cat. No.: B052107
CAS No.: 112100-39-7
M. Wt: 258.05 g/mol
InChI Key: SMWBHOKQXGBYJN-YFKPBYRVSA-N
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Description

(S)-Ethyl 3-hydroxy-4-iodobutanoate is an organic compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

The synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate typically involves the esterification of (S)-3-hydroxy-4-iodobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

(S)-Ethyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:

Scientific Research Applications

(S)-Ethyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

(S)-Ethyl 3-hydroxy-4-iodobutanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (3S)-3-hydroxy-4-iodobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWBHOKQXGBYJN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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